

Technical Monograph: 4-Chloro-3-(3,5-dichlorophenyl)benzoic Acid Derivatives

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Compound of Interest

Compound Name: 4-Chloro-3-(3,5-dichlorophenyl)benzoic acid

CAS No.: 1261914-57-1

Cat. No.: B6407643

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Subtitle: A Strategic Analysis of Halogenated Biphenyl Scaffolds in TTR Stabilization and Kinase Modulation

Executive Summary

This technical guide provides an in-depth analysis of **4-Chloro-3-(3,5-dichlorophenyl)benzoic acid** (4C-3DCB) and its structural analogs. As a rigid biphenyl carboxylic acid, this scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potential as a Transthyretin (TTR) Kinetic Stabilizer and a Kinase Inhibitor (MAPK/AMPK).

The "3,5-dichlorophenyl" moiety serves as a bioisostere for the di-iodophenyl ring of thyroxine (T4), enabling high-affinity binding to the TTR tetramer's hydrophobic pockets. The addition of the 4-chloro substituent on the benzoic acid ring introduces steric bulk and metabolic resistance, distinguishing it from first-generation analogs like diflunisal. This guide details the synthesis, structure-activity relationships (SAR), and mechanistic validation of this compound class.

Chemical Architecture & SAR Analysis

The pharmacological potency of 4C-3DCB is driven by three critical structural domains. The design rationale follows the "Thyroxine Mimicry" hypothesis, where halogenated biphenyls occupy the T4 binding sites (2 per tetramer) to prevent protein dissociation.

Structural Domains

| Domain | Chemical Feature | Biological Function |
|----------------------|--------------------|---|
| Ring A (Effector) | Benzoic Acid | Forms electrostatic salt bridges with Lys15 and Glu54 in the TTR binding pocket; essential for anchoring. |
| Linker/Core | Biphenyl Bond | Provides a rigid, non-rotatable scaffold that locks the molecule in a bioactive conformation, minimizing entropy loss upon binding. |
| Ring B (Hydrophobic) | 3,5-Dichlorophenyl | Acts as a "deep pocket" filler. The 3,5-dichloro substitution mimics the iodine atoms of T4, engaging in halogen bonding and hydrophobic interactions with Leu17, Leu110, and Val121. |
| Modifier | 4-Chloro Group | Located on Ring A (ortho to the biphenyl bond). Increases lipophilicity (LogP) and induces a twisted conformation (dihedral angle ~40-60°) to optimize fit within the TTR channel. |

Calculated Physicochemical Profile

- Molecular Formula: C₁₃H₇Cl₃O₂

- Molecular Weight: ~301.55 g/mol
- cLogP: 4.8 – 5.2 (High lipophilicity, requires formulation strategies)
- Topological Polar Surface Area (TPSA): 37.3 Å² (Excellent membrane permeability)
- pKa: ~3.8 – 4.2 (Carboxylic acid; ionized at physiological pH)

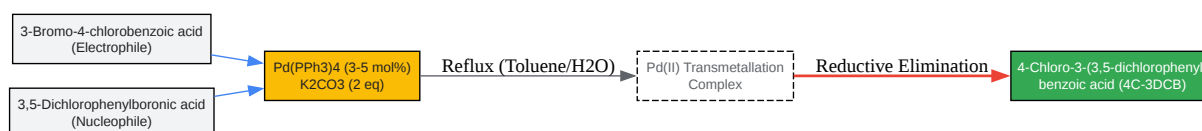
Chemical Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust route for synthesizing **4-Chloro-3-(3,5-dichlorophenyl)benzoic acid** utilizes a palladium-catalyzed Suzuki-Miyaura coupling. This method is preferred over Grignard reagents due to functional group tolerance (carboxylic acid) and milder conditions.

Retrosynthetic Analysis

- Disconnection: Aryl-Aryl bond at C3.
- Electrophile: 3-Bromo-4-chlorobenzoic acid (or its methyl ester to prevent catalyst poisoning).
- Nucleophile: 3,5-Dichlorophenylboronic acid.

Visualization: Synthetic Pathway



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Figure 1: Palladium-catalyzed synthesis of 4C-3DCB via Suzuki-Miyaura coupling.

Detailed Protocol (Bench Scale)

- Reagents:
 - 3-Bromo-4-chlorobenzoic acid (1.0 eq, 5 mmol)
 - 3,5-Dichlorophenylboronic acid (1.2 eq, 6 mmol)
 - Pd(PPh₃)₄ (0.05 eq, 0.25 mmol)
 - Potassium Carbonate (K₂CO₃) (2.0 eq, 10 mmol)
 - Solvent: 1,4-Dioxane : Water (4:1 ratio, degassed)
- Procedure:
 - Charge a round-bottom flask with the aryl halide, boronic acid, and base.
 - Add the solvent mixture and degas with N₂ for 15 minutes (Critical: Oxygen poisons Pd(0)).
 - Add Pd(PPh₃)₄ quickly under N₂ flow.
 - Heat to 90°C for 12–16 hours under reflux.
 - Monitor by TLC (Hexane:EtOAc 3:1).
- Workup:
 - Cool to room temperature.^{[1][2]} Filter through Celite to remove Pd black.
 - Acidify the filtrate with 1M HCl to pH ~2 (Precipitates the free acid).
 - Extract with Ethyl Acetate (3x). Wash with brine, dry over Na₂SO₄.^{[3][4]}
 - Purification: Recrystallization from Ethanol/Water or Flash Chromatography (SiO₂, 0-5% MeOH in DCM).

Mechanism of Action (MoA)

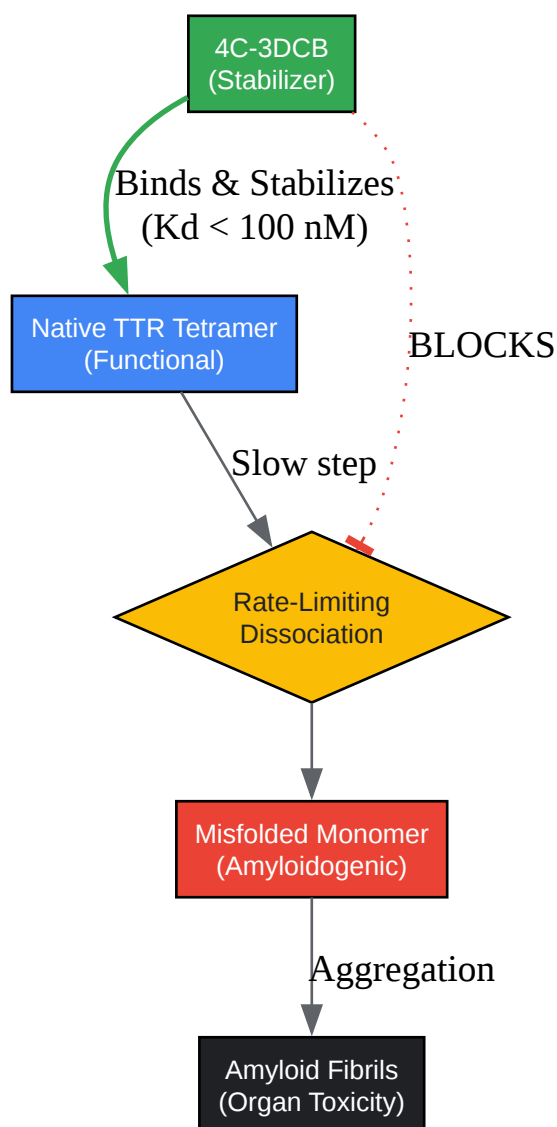
The primary therapeutic utility of this scaffold is in Transthyretin (TTR) Amyloidosis (ATTR).

TTR Kinetic Stabilization

TTR is a homotetrameric protein that transports thyroxine and retinol. In ATTR, the tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils.

- Binding Mode: 4C-3DCB binds to the two unoccupied T4 binding sites at the dimer-dimer interface.
- Stabilization: The binding energy increases the activation barrier for tetramer dissociation, effectively "freezing" the protein in its native, non-amyloidogenic state.

Visualization: Amyloid Inhibition Pathway



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Figure 2: Mechanism of TTR stabilization by 4C-3DCB, preventing the rate-limiting dissociation step.

Experimental Protocols for Validation

TTR Stabilization Assay (Fibril Formation)

This assay measures the drug's ability to inhibit acid-induced fibril formation.

- Reagents: Recombinant WT-TTR (0.4 mg/mL), Acetate buffer (pH 4.4), Thioflavin T (ThT).
- Method:
 - Incubate TTR (3.6 μ M) with test compound (3.6 μ M or 7.2 μ M) for 30 min at 37°C in neutral buffer.
 - Initiate amyloidogenesis by adding Acetate buffer (pH 4.4).
 - Incubate at 37°C for 72 hours.
 - Add Thioflavin T (10 μ M) and measure fluorescence (Ex: 440 nm, Em: 482 nm).
- Success Criteria: >50% reduction in fluorescence compared to DMSO control indicates potent stabilization.

Kinase Inhibition Screening (Secondary Target)

Given the scaffold's similarity to kinase inhibitors (e.g., p38 MAPK), specificity profiling is required.

- Platform: ADP-Glo™ Kinase Assay.
- Target: p38 α MAPK or AMPK.
- Protocol:
 - Incubate kinase, substrate, and ATP with serial dilutions of 4C-3DCB.

- Reaction time: 60 min at RT.
- Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.
- Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.
- Output: Calculate IC50 based on luminescence reduction.

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